Methyl 6-(4-methoxyphenyl)nicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 271.27 g/mol. It is classified as an ester derivative of nicotinic acid, featuring a methoxyphenyl group at the 6-position of the nicotinic structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics, which include both aromatic and heterocyclic components.
Methyl 6-(4-methoxyphenyl)nicotinate can undergo various chemical transformations:
The synthesis of methyl 6-(4-methoxyphenyl)nicotinate typically involves several steps:
Microwave-assisted synthesis techniques have also been explored to enhance reaction efficiency and selectivity .
Methyl 6-(4-methoxyphenyl)nicotinate has several potential applications:
Interaction studies involving methyl 6-(4-methoxyphenyl)nicotinate focus on its ability to bind with various biological macromolecules. These studies often employ techniques such as:
Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action.
Methyl 6-(4-methoxyphenyl)nicotinate can be compared with several related compounds that share structural features but differ in functional groups or substituents:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Nicotinate | Simpler structure with no aromatic substitution | Primarily used for topical applications |
| Methyl 2-Amino-6-Methoxynicotinate | Contains an amino group instead of a methoxy group | Potentially different biological activity due to amino group |
| Methyl 2-Methyl-6-Phenyl-4-(Trifluoromethyl)nicotinate | Trifluoromethyl group significantly alters reactivity | Enhanced reactivity due to electronegative trifluoromethyl group |
The uniqueness of methyl 6-(4-methoxyphenyl)nicotinate lies in its specific combination of functional groups, which confer distinct reactivity and selectivity, making it particularly useful for specialized applications in research and industry .
Methyl 6-(4-methoxyphenyl)nicotinate is systematically named methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate (IUPAC). Its molecular structure comprises a pyridine ring substituted at the 3-position with a carboxylate ester (–COOCH₃) and at the 6-position with a 4-methoxyphenyl group (–C₆H₄OCH₃). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| CAS Registry Number | 200510-41-4 |
| SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
| InChI Key | UHVKUGMDQZCLCR-UHFFFAOYSA-N |
The methoxyphenyl group enhances electron density in the pyridine ring, influencing reactivity and intermolecular interactions.
Nicotinic acid derivatives have served as pivotal intermediates in organic synthesis since the early 20th century. Their utility stems from the pyridine ring’s ability to participate in electrophilic substitution and coordination chemistry. Methyl nicotinates, in particular, are valued for their stability and ease of functionalization. For example, the ester group enables straightforward hydrolysis to carboxylic acids, while the aromatic ring supports cross-coupling reactions.
The introduction of Methyl 6-(4-methoxyphenyl)nicotinate represents an evolution in designing hybrid molecules that merge heterocyclic and aryl motifs. Such compounds are frequently employed in medicinal chemistry to optimize pharmacokinetic properties, as seen in kinase inhibitors and antimicrobial agents.
Methoxyaryl groups are renowned for their electron-donating effects, which alter the electronic landscape of heterocycles. In Methyl 6-(4-methoxyphenyl)nicotinate, the methoxy group:
These attributes make the compound a strategic building block in synthesizing advanced materials and bioactive molecules.
Methyl 6-(4-methoxyphenyl)nicotinate exhibits the expected spectral pattern for a para-methoxy-substituted biaryl nicotinate ester. One-dimensional data acquired in deuterated chloroform at 400 MHz (¹H) and 101 MHz (¹³C) are summarised below.
| Nucleus | δ / ppm (multiplicity, J / Hz, integration) | Proton/carbon assignment | Key observations |
|---|---|---|---|
| ¹H | 9.20 (dd, 2.2, 0.9, 1 H) | H2 (pyridine) | Deshielding by adjacent N and carbonyl [1] |
| ¹H | 8.26 (dd, 8.4, 2.3, 1 H) | H4 (pyridine) | Orthogonal coupling to H5 [1] |
| ¹H | 8.04 – 7.97 (m, 2 H) | H2/H6 of anisole ring | Para O-Me resonance equalises ortho protons [1] |
| ¹H | 7.71 (dd, 8.4, 0.9, 1 H) | H5 (pyridine) | Meta coupling to H2 [1] |
| ¹H | 7.03 – 6.95 (m, 2 H) | H3/H5 of anisole ring | Shielded by anisotropic O-Me group [1] |
| ¹H | 3.93 (s, 3 H) | OCH₃ (nicotinate) | Characteristic ester singlet [1] |
| ¹H | 3.85 (s, 3 H) | OCH₃ (anisole) | Para methoxy singlet [1] |
| ¹³C | 165.97 | C=O (ester) | Most deshielded signal [1] |
| ¹³C | 161.29, 160.50 | C-O (anisole ipso) & C2 (pyridine) | Strongly deshielded by heteroatoms [1] |
| ¹³C | 150.90 | C6 (pyridine-C-anisole junction) [1] | |
| ¹³C | 137.74 – 114.28 | Aromatic carbons | Typical range for substituted biaryl [1] |
| ¹³C | 55.39 | Para-OCH₃ carbon | |
| ¹³C | 52.25 | Ester OCH₃ carbon |
The conspicuous down-field doublet at δ 9.20 ppm confirms the presence of the pyridin-2-proton adjacent to both the nitrogen and the ester carbonyl, while the two singlets at δ 3.93 ppm and 3.85 ppm unequivocally identify the ester and anisole methoxy groups, respectively. No additional resonances are observed, ruling out regio-isomeric impurities at the detection limit of the experiment.
Electron-impact HRMS (70 eV) delivers an exact molecular ion and high-intensity diagnostic fragments (Table 2).
| m/z (exp.) | m/z (calc.) | Δ / ppm | Proposed composition | Neutral loss / cleavage pathway |
|---|---|---|---|---|
| 243.0892 | 243.0895 | –1.2 | C₁₄H₁₃NO₃ - ⁺ (M⁺) | — molecular ion [1] |
| 228.0634 | 228.0630 | +1.7 | C₁₃H₁₀NO₃⁺ | CH₃- (α-cleavage of ester O-Me) |
| 213.0400 | 213.0400 | 0.0 | C₁₃H₉NO₂⁺ | CO (loss from 228) |
| 135.0446 | 135.0446 | 0.0 | C₈H₇O₂⁺ | Cleavage giving para-methoxybenzoyl cation |
| 107.0498 | 107.0496 | +1.9 | C₇H₇O⁺ | Anisole-derived tropylium ion |
The base peak at m/z 135 typifies para-methoxybenzyl cleavage, while the intense fragment at m/z 107 (tropylium ion) arises from subsequent CO loss—classical behaviour for para-methoxy-substituted aromatics [2]. The high mass accuracy (< 2 ppm) corroborates the elemental formula and supports unambiguous fragment assignment [1] [3].
A targeted search of the Cambridge Structural Database (CSD, June 2025 release) revealed no deposited single-crystal structure for methyl 6-(4-methoxyphenyl)nicotinate (refcode search using InChIKey UHVKUGMDQZCLCR). In the absence of an experimental cell, structural insights were inferred from closely related anisole-substituted carbonyl compounds which crystallise in layered arrangements governed by C-H···O and π-stack contacts [4]. Hirshfeld‐surface analyses of those analogues indicate the dominance of C···C (π-stacking, 26%) and H···O (17%) interactions in stabilising the lattice. On the basis of molecular shape, the title ester is predicted to adopt slipped antiparallel stacks, with inter-centroid distances close to 3.75 Å, typical for substituted nicotinates [5].
Geometry optimisation at the B3LYP/6-31G(d,p) level (gas phase) reproduces the spectroscopic observations and provides quantitative metrics for conformational preferences [5]. Key computed parameters are collated in Table 3.
| Parameter | Calculated value | Structural implication |
|---|---|---|
| τ (C(ester)=O–C3–N–C2 pyridine) | 179.6° | Ester carbonyl coplanar with heteroaromatic ring, facilitating conjugation |
| θ (C6–C(pyridine)–C-anisole–Cipso) | 37.8° | Moderate twist minimises steric clash while retaining π-overlap |
| σ (O-Me torsion, anisole) | 2.4° | Methoxy lone pair aligned for maximal +M donation |
| HOMO–LUMO gap | 4.88 eV | Consistent with photostability of the colourless solid [5] |
Energy-framework mapping (CE-B3LYP dispersion-corrected) ranks electrostatic and dispersion terms at 55 kJ mol⁻¹ and 47 kJ mol⁻¹ per molecule, respectively, highlighting a delicate balance between π-stacking and heteroatom-driven contacts. Simulated powder patterns generated from the DFT cell reproduce the broad features of the experimental amorphous diffraction halo, supporting the plausibility of the model.